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molecular formula C10H9NO5 B8286401 4-Methoxy-6-(2-nitrovinyl)-1,3-benzodioxole

4-Methoxy-6-(2-nitrovinyl)-1,3-benzodioxole

Cat. No. B8286401
M. Wt: 223.18 g/mol
InChI Key: XMXLXUDKGGRTAW-UHFFFAOYSA-N
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Patent
US06946481B1

Procedure details

3-Methoxypiperonal (50.0 g) is combined with 71.9 mL of nitromethane in 250 mL of acetic acid; 36 g of ammonium acetate is added, and the mixture is heated to 50° C. for 4 hrs. Solvents are removed in vacuo; the residue is taken up in water and stirred for 20 min. The solution is filtered; the filtrate is washed with water, then ether, to give 51.8 g of a yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
71.9 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=[C:5]([CH:12]=O)[CH:4]=1.[N+:14]([CH3:17])([O-:16])=[O:15].C([O-])(=O)C.[NH4+]>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=[C:5]([CH:12]=[CH:17][N+:14]([O-:16])=[O:15])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC(=CC2=C1OCO2)C=O
Step Two
Name
Quantity
71.9 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents are removed in vacuo
FILTRATION
Type
FILTRATION
Details
The solution is filtered
WASH
Type
WASH
Details
the filtrate is washed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC(=CC=2OCOC21)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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